molecular formula C16H19N3O3S B11404836 4-(2-methoxyphenyl)-1-(propan-2-yl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol

4-(2-methoxyphenyl)-1-(propan-2-yl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol

Cat. No.: B11404836
M. Wt: 333.4 g/mol
InChI Key: MKNYBJXAGNOYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HYDROXY-4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that includes a pyrazolo-thiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazepine moiety. Key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the thiazepine ring: This involves the cyclization of a thioamide with an appropriate electrophile.

    Functional group modifications: Hydroxylation and methoxylation are introduced through specific reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the development of cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of thioether or amine derivatives.

Scientific Research Applications

3-HYDROXY-4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-3-METHOXYBENZALDEHYDE: Similar in having hydroxyl and methoxy groups but lacks the pyrazolo-thiazepine core.

    2-METHOXY-4-(2-METHOXYPHENYL)THIAZOLE: Contains a thiazole ring but differs in the overall structure and functional groups.

Uniqueness

3-HYDROXY-4-(2-METHOXYPHENYL)-1-(PROPAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its combination of a pyrazolo-thiazepine core with hydroxyl and methoxy functional groups. This unique structure imparts specific chemical reactivity and potential biological activity not found in similar compounds.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-1-propan-2-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C16H19N3O3S/c1-9(2)19-15-13(16(21)18-19)14(23-8-12(20)17-15)10-6-4-5-7-11(10)22-3/h4-7,9,14H,8H2,1-3H3,(H,17,20)(H,18,21)

InChI Key

MKNYBJXAGNOYGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(SCC(=O)N2)C3=CC=CC=C3OC)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.